

# Section 1: Core Molecular Attributes and Physicochemical Profile

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## Compound of Interest

Compound Name: *1-Isopropyl-6-oxopiperidine-3-carboxylic acid*

CAS No.: *915922-33-7*

Cat. No.: *B1522175*

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**1-Isopropyl-6-oxopiperidine-3-carboxylic acid** is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. Its structure is characterized by a six-membered saturated heterocycle containing one nitrogen atom, functionalized with an isopropyl group on the nitrogen (position 1), a carbonyl group at position 6 (forming a lactam), and a carboxylic acid moiety at position 3.

## 1.1: Molecular Formula and Weight

The logical deduction of the molecular formula from the compound's nomenclature is a foundational step. The piperidine ring provides a C<sub>5</sub>N base. The addition of an isopropyl group (C<sub>3</sub>H<sub>7</sub>) at the N1 position, a carboxylic acid (COOH) at C3, and a carbonyl oxygen at C6, along with the saturation of the remaining ring carbons, results in the molecular formula C<sub>9</sub>H<sub>15</sub>NO<sub>3</sub>.

Based on this formula, the molecular weight is calculated as follows:

- Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol
- Hydrogen (H): 15 atoms × 1.008 g/mol = 15.120 g/mol

- Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
- Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

The summation of these atomic weights yields the molecular weight of the compound.

Table 1: Core Physicochemical Properties

Property	Value	Source/Method
Molecular Formula	C <sub>9</sub> H <sub>15</sub> NO <sub>3</sub>	IUPAC Nomenclature Analysis
Molecular Weight	185.22 g/mol	Calculation from Formula[1]
Monoisotopic Mass	185.10519334 Da	PubChem Database (for isomer)[1]
Topological Polar Surface Area (TPSA)	57.6 Å <sup>2</sup>	PubChem Database (for isomer)[1]
Hydrogen Bond Donors	1	Calculation
Hydrogen Bond Acceptors	3	Calculation
XLogP3 (Predicted Lipophilicity)	0.2	PubChem Database (for isomer)[1]

Note: Properties are derived from the isomeric compound 6-Oxo-1-propylpiperidine-3-carboxylic acid, which shares the same molecular formula and is expected to have very similar physicochemical characteristics.

## 1.2: Structural and Functional Group Analysis

The causality behind this molecule's potential utility lies in its unique combination of functional groups:

- Lactam Moiety: The cyclic amide (lactam) is a key structural feature. It imparts significant chemical stability and can participate in hydrogen bonding, influencing the molecule's conformation and interaction with biological targets.

- **Carboxylic Acid:** This functional group is pivotal in drug design.[2] It can act as a hydrogen bond donor and acceptor and is ionizable at physiological pH, which can be critical for solubility and receptor binding.[2] Its presence often suggests potential for mimicking natural amino acids or binding to cationic sites in proteins.
- **N-Isopropyl Group:** This bulky, lipophilic group significantly influences the molecule's steric profile and lipophilicity. This can affect its ability to cross cell membranes, its metabolic stability, and the specificity of its binding to a target protein by probing hydrophobic pockets.

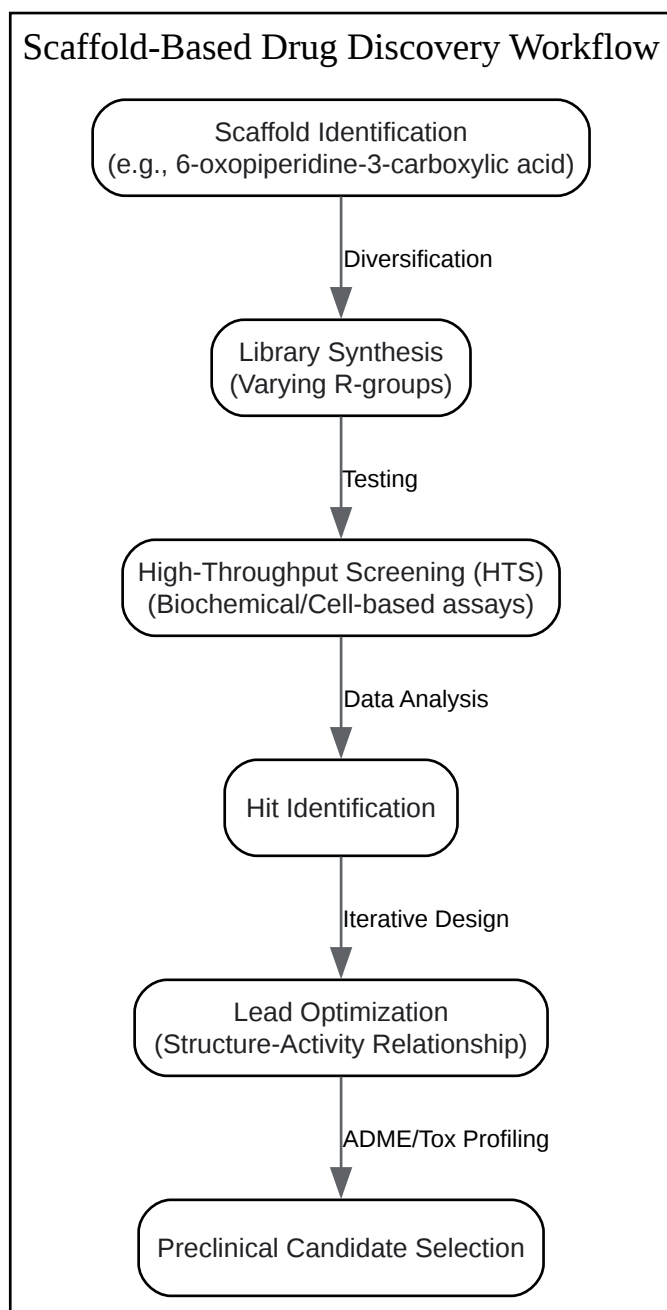
## Section 2: The Role in Drug Discovery and Development

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with over 85% of biologically active compounds featuring such rings.[3] Piperidine derivatives, in particular, are key intermediates in the synthesis of analgesics, anti-inflammatory drugs, and other therapeutic agents.[4][5]

### 2.1: Rationale for a Privileged Scaffold

The 6-oxopiperidine-3-carboxylic acid core is considered a "privileged scaffold" because it provides a rigid framework that can be readily functionalized at multiple positions. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[6]

The workflow for leveraging such a scaffold in a drug discovery program typically follows a logical progression.



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Caption: A typical scaffold-based drug discovery workflow.

## 2.2: Potential Therapeutic Applications

Given the prevalence of the piperidine core in neuroactive and anti-inflammatory agents, **1-Isopropyl-6-oxopiperidine-3-carboxylic acid** and its analogs are promising candidates for

exploration in areas such as:

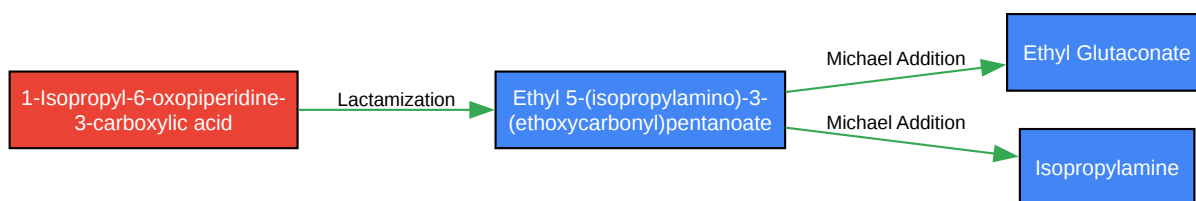
- Neurodegenerative Diseases: As modulators of receptors like NMDA.[2]
- Pain Management: As precursors to novel analgesics.[5]
- Antimicrobial Agents: The heterocyclic scaffold is a common feature in novel antibiotics targeting drug-resistant pathogens.[7]
- Oncology: As building blocks for enzyme inhibitors or other anticancer agents.[3]

## Section 3: Synthesis and Characterization Protocols

While a specific, validated synthesis for **1-Isopropyl-6-oxopiperidine-3-carboxylic acid** is not readily available in the searched literature, a logical and robust synthetic route can be proposed based on established organic chemistry principles for related structures.

### 3.1: Proposed Retrosynthetic Pathway

A plausible approach involves the cyclization of a linear precursor, a common strategy for constructing heterocyclic systems.



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Caption: Retrosynthetic analysis of the target compound.

### 3.2: Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a self-validating system; each step includes purification and characterization to ensure the integrity of the intermediates.

Step 1: Michael Addition

- **Reaction Setup:** To a solution of ethyl glutaconate (1.0 eq) in a suitable polar aprotic solvent (e.g., ethanol) at 0°C, add isopropylamine (1.1 eq) dropwise.
- **Execution:** Allow the reaction to warm to room temperature and stir for 12-18 hours. The causality here is that the nucleophilic amine attacks the conjugated double bond of the glutaconate ester.
- **Monitoring:** Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup & Purification:** Remove the solvent under reduced pressure. Purify the resulting crude product, ethyl 5-(isopropylamino)-3-(ethoxycarbonyl)pentanoate, via column chromatography on silica gel.
- **Validation:** Confirm the structure of the intermediate using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry.

#### Step 2: Lactamization and Saponification

- **Reaction Setup:** Dissolve the purified intermediate (1.0 eq) in a high-boiling point solvent like toluene.
- **Execution:** Heat the mixture to reflux (approx. 110°C) for 24-48 hours to induce intramolecular cyclization and lactam formation. This is often catalyzed by a mild base.
- **Saponification:** After cyclization, add an aqueous solution of sodium hydroxide (2.5 eq) and continue to heat to hydrolyze the ethyl ester to the carboxylic acid.
- **Workup & Purification:** Cool the reaction mixture and acidify with HCl (1M) to pH ~2-3 to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
- **Validation:** Characterize the final product, **1-Isopropyl-6-oxopiperidine-3-carboxylic acid**, by <sup>1</sup>H NMR, <sup>13</sup>C NMR, High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass, and melting point analysis.

## Section 4: Conclusion and Future Directions

**1-Isopropyl-6-oxopiperidine-3-carboxylic acid**, with a molecular weight of 185.22 g/mol, represents a structurally intriguing and synthetically accessible molecule. Its combination of a stable lactam ring, a versatile carboxylic acid handle, and a modulating N-isopropyl group makes it a valuable scaffold for medicinal chemistry. Future research should focus on the development and validation of efficient synthetic routes, followed by the generation of a diverse chemical library to probe its biological activity across various therapeutic targets. The insights provided in this guide offer a solid, scientifically-grounded starting point for such endeavors.

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